4-(2,4-Dichlorophenoxy)piperidine

Vue d'ensemble

Description

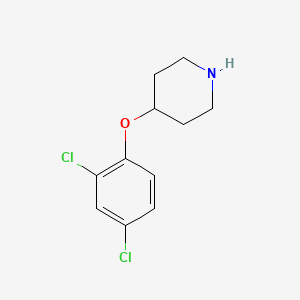

4-(2,4-Dichlorophenoxy)piperidine is a synthetic organic compound that belongs to the family of phenoxy herbicides. It has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which consists of a piperidine ring attached to a 2,4-dichlorophenoxy group. This structure imparts specific chemical and biological properties to the compound, making it useful in various applications.

Méthodes De Préparation

The synthesis of 4-(2,4-Dichlorophenoxy)piperidine typically involves the reaction of 2,4-dichlorophenol with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by the addition of piperidine to form the desired product . The reaction is usually carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

4-(2,4-Dichlorophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 4-(2,4-Dichlorophenoxy)piperidine is utilized as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in drug development and other chemical syntheses.

Biology

Biological research often employs this compound to investigate the effects of phenoxy herbicides on living organisms. It is particularly relevant in studies aimed at developing new herbicides and understanding their mechanisms of action. For instance, research has shown that compounds like this compound can disrupt normal plant growth by interfering with protein synthesis essential for plant development.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for new drug development. Its ability to inhibit specific enzymes or receptors makes it a candidate for treating various diseases, including cancer. Studies indicate that it may inhibit kinases involved in tumor proliferation, thereby suppressing tumor growth .

Industry

The compound is extensively used in the production of herbicides and pesticides. Its structural characteristics enable the synthesis of specialty chemicals and materials that are crucial in agricultural applications. Furthermore, it is explored for creating novel polymers with enhanced properties such as thermal stability and conductivity.

Case Study 1: Herbicidal Activity

A study investigating the herbicidal activity of this compound demonstrated its effectiveness in controlling specific weed species in agricultural settings. The compound was found to disrupt key metabolic processes in target plants, leading to significant reductions in weed populations.

Case Study 2: Toxicological Profile

Research into the toxicological effects of phenoxy herbicides, including this compound, revealed potential risks associated with human exposure. Epidemiological studies have linked exposure to increased risks of non-Hodgkin lymphoma among agricultural workers using these compounds . This underscores the importance of understanding both the beneficial applications and potential health risks associated with their use.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex molecules |

| Biology | Study of herbicidal effects | Disrupts protein synthesis in plants |

| Medicine | Lead compound for drug development | Inhibits kinases related to cancer |

| Industry | Production of herbicides/pesticides | Enhances properties in specialty chemicals |

Mécanisme D'action

The mechanism of action of 4-(2,4-Dichlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. In the case of its herbicidal activity, the compound acts by disrupting the normal growth and development of plants. It interferes with the synthesis of essential proteins and enzymes, leading to the death of the target plants .

In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

4-(2,4-Dichlorophenoxy)piperidine can be compared with other similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenoxybutyric acid (2,4-DB). These compounds share a similar phenoxy structure but differ in their side chains and overall chemical properties .

2,4-Dichlorophenoxyacetic acid (2,4-D): This compound is a widely used herbicide that is structurally similar to this compound. it contains an acetic acid side chain instead of a piperidine ring. 2,4-D is known for its effectiveness in controlling broadleaf weeds in various crops.

2,4-Dichlorophenoxybutyric acid (2,4-DB): This compound is another phenoxy herbicide with a butyric acid side chain. It is used in agriculture to control weeds in crops such as cereals and soybeans. Like 2,4-D, it shares a similar mode of action with this compound but differs in its chemical structure and specific applications.

The uniqueness of this compound lies in its piperidine ring, which imparts distinct chemical and biological properties compared to other phenoxy herbicides. This structural difference allows for unique interactions with molecular targets and pathways, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-(2,4-Dichlorophenoxy)piperidine is an organic compound characterized by a piperidine ring substituted with a 2,4-dichlorophenoxy group. Its molecular formula is C₁₁H₁₃Cl₂NO, and it is often encountered in its hydrochloride salt form. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Biological Activity

The biological activity of this compound is primarily associated with its interactions with specific enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor and its ability to modulate receptor functions , suggesting therapeutic applications in various biological pathways.

The mechanism of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases that play roles in cancer cell proliferation, potentially suppressing tumor growth.

- Receptor Modulation : It interacts with various receptors, which can influence cellular signaling pathways critical for maintaining normal physiological functions.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound can inhibit certain key enzymes involved in metabolic processes. For instance:

- Kinase Inhibition : Research indicates that this compound can inhibit kinases associated with cancer progression. In vitro studies have shown a significant reduction in cell viability in cancer cell lines treated with varying concentrations of the compound, highlighting its potential as an anticancer agent.

Receptor Interaction Studies

The interactions of this compound with biological targets have been studied extensively:

- Receptor Binding Affinity : The compound exhibits binding affinity to several receptors involved in neurotransmission and cellular growth. This suggests potential applications in treating neurological disorders and other conditions influenced by receptor activity .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities. For example:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Enzyme inhibition, receptor modulation | Significant anticancer activity observed |

| 2,4-Dichlorophenoxyacetic acid | Herbicidal activity | Disrupts plant growth by inhibiting protein synthesis |

| 2,4-Dichlorophenol | Antimicrobial properties | Effective against various bacterial strains |

This table illustrates the unique position of this compound within the phenoxy compound family, particularly regarding its therapeutic potential.

Applications in Medicinal Chemistry

Given its biological activity, this compound is being explored for various applications:

- Drug Development : Its properties make it a candidate for developing new drugs targeting specific diseases.

- Agricultural Use : As a phenoxy herbicide, it may also find applications in controlling unwanted plant growth while minimizing environmental impact.

Propriétés

IUPAC Name |

4-(2,4-dichlorophenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINVQNFMLVRDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299348 | |

| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-06-2 | |

| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.